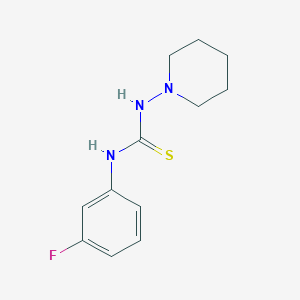
N-(3-Fluorophenyl)-N'-piperidin-1-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the fluorophenyl and piperidinyl groups in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea typically involves the reaction of 3-fluoroaniline with piperidine and thiocarbonyldiimidazole. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates. The general reaction scheme is as follows:
Step 1: 3-Fluoroaniline is reacted with thiocarbonyldiimidazole in an inert solvent such as dichloromethane.
Step 2: The resulting intermediate is then treated with piperidine to form N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea.
Industrial Production Methods
Industrial production of N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The piperidinyl group contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluorophenyl)-N’-piperidin-1-ylurea
- N-(3-Fluorophenyl)-N’-piperidin-1-ylcarbamate
- N-(3-Fluorophenyl)-N’-piperidin-1-ylsulfonamide
Uniqueness
N-(3-Fluorophenyl)-N’-piperidin-1-ylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the fluorophenyl and piperidinyl groups further enhances its properties, making it a valuable compound for various applications.
Properties
CAS No. |
918417-32-0 |
|---|---|
Molecular Formula |
C12H16FN3S |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-piperidin-1-ylthiourea |
InChI |
InChI=1S/C12H16FN3S/c13-10-5-4-6-11(9-10)14-12(17)15-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8H2,(H2,14,15,17) |
InChI Key |
CPGLMDHCFCWMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=S)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


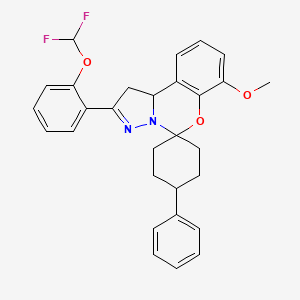

![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
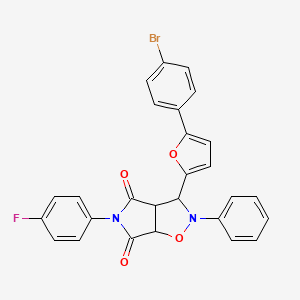
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
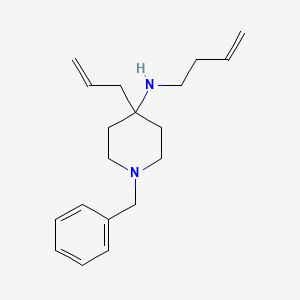

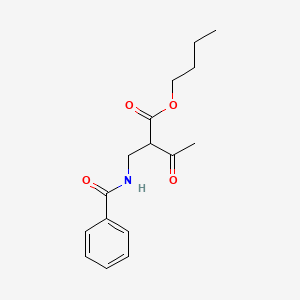
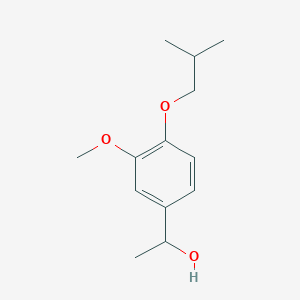
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
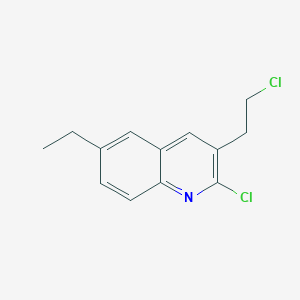
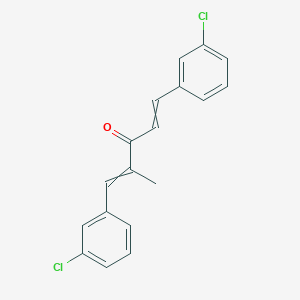
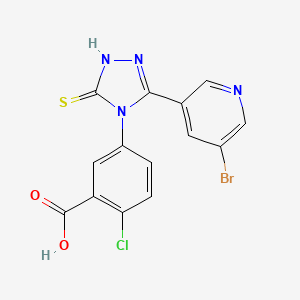
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
